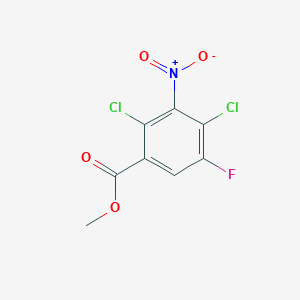

Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2FNO4/c1-16-8(13)3-2-4(11)6(10)7(5(3)9)12(14)15/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKAHKJEHVCUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"physical and chemical properties of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate"

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate

Abstract

This compound is a polysubstituted aromatic compound with significant potential as a versatile building block in synthetic organic chemistry. Its complex arrangement of electron-withdrawing groups—two chlorine atoms, a fluorine atom, and a nitro group—along with a methyl ester functionality, makes it a highly activated and strategic intermediate for the synthesis of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its predicted physical and chemical properties, drawing upon data from structurally similar analogs due to the limited availability of specific experimental data for this exact molecule. We will delve into its molecular structure, predicted physicochemical parameters, chemical reactivity, proposed synthetic pathways, and essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for its effective application in complex synthetic campaigns.

Molecular Identity and Structural Characterization

The precise arrangement of substituents on the benzene ring dictates the molecule's reactivity and physical behavior. Understanding its core identity is the first step in its application.

IUPAC Name: this compound Molecular Formula: C₈H₃Cl₂FNO₄ Molecular Weight: 269.99 g/mol CAS Number: A specific CAS number for this compound is not widely indexed, suggesting its status as a niche research chemical or novel intermediate. The closest related precursor acid, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, is registered under CAS Number 106809-14-7[1].

Proposed Workflow for Structural Elucidation

For any newly synthesized batch of this compound, rigorous structural confirmation is paramount. The following workflow ensures the identity and purity of the material.

Caption: Workflow for structural confirmation of the title compound.

Physicochemical Properties: An Analog-Based Prediction

Direct experimental data for this compound is scarce. However, we can reliably predict its properties by analyzing trends from similar halogenated and nitrated aromatic esters.

| Property | Predicted Value | Rationale & Comparative Insights |

| Appearance | White to pale yellow solid | Similar nitroaromatic compounds, such as Methyl 4-fluoro-3-nitrobenzoate, present as white to yellow crystalline powders[2]. The high degree of substitution and polarity further supports a solid state at room temperature. |

| Melting Point | 65 - 85 °C | The parent acid, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, has a high melting point. Esterification typically lowers the melting point by removing intermolecular hydrogen bonding from the carboxylic acid. For comparison, Methyl 4-fluoro-3-nitrobenzoate melts at 59-63 °C[2], while Methyl 3-nitrobenzoate melts at 78-80 °C[3]. The additional chloro substituents on the target molecule would likely increase the melting point relative to the fluoro-nitro analog. |

| Boiling Point | > 280 °C (decomposes) | High molecular weight and polarity suggest a high boiling point. For reference, Methyl 3-nitrobenzoate boils at 279 °C[3]. The increased halogenation would raise this further, likely nearing decomposition temperatures at atmospheric pressure. |

| Solubility | Insoluble in water; Soluble in organic solvents (DCM, Ethyl Acetate, Acetone) | The ester group provides some polarity, but the halogenated aromatic ring makes it largely hydrophobic. Nitro and halogen substituents are known to decrease aqueous solubility. |

| LogP (Octanol/Water) | ~2.5 - 3.5 | The presence of three halogens significantly increases lipophilicity. This is partially offset by the polar nitro and ester groups. The calculated XLogP3 for the related Methyl 2-chloro-4-fluoro-5-nitrobenzoate is 2.3[4]. The additional chlorine atom in the target compound would likely increase this value. |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its functional groups. The heavily electron-deficient ring is primed for specific transformations.

-

Nitro Group Reduction: The nitro group is readily reduced to an amine using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This transformation is a cornerstone of medicinal chemistry, providing a handle for amide bond formation, sulfonylation, or diazotization reactions. This is a common strategy for creating pharmaceutical intermediates[5].

-

Nucleophilic Aromatic Substitution (SₙAr): The positions ortho and para to the powerful nitro group are highly activated towards nucleophilic attack. The chlorine atoms at positions 2 and 4 are potential leaving groups for substitution by amines, alkoxides, or thiolates. The fluorine at position 5 is less likely to be displaced under typical SₙAr conditions compared to chlorine.

-

Ester Hydrolysis/Transesterification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification with other alcohols. This allows for modification of the carboxylate moiety late in a synthetic sequence.

Stability and Storage: The compound is expected to be stable under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents[6].

Proposed Synthesis and Purification Protocol

A logical synthetic route involves the esterification of the corresponding carboxylic acid. The acid itself can be synthesized via a one-pot nitration and oxidation of a suitable acetophenone precursor[7].

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the title compound.

Step-by-Step Experimental Protocol (Esterification)

This protocol is adapted from standard procedures for the esterification of aromatic carboxylic acids[8].

-

Reaction Setup: To a solution of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (approx. 0.5 M), add concentrated sulfuric acid (0.1 - 0.2 eq) dropwise at 0 °C.

-

Heating: Warm the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dilute the residue with ethyl acetate and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Safety and Handling

While no specific MSDS exists for this compound, a robust safety assessment can be compiled from the data sheets of structurally related chemicals, such as other halogenated nitrobenzoates[9][10].

Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation[10].

-

H335: May cause respiratory irritation[9].

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood[9].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards[9][11].

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling[11][12].

-

Skin and Body Protection: Wear impervious clothing and a lab coat.

-

-

First Aid:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration[9].

-

Skin Contact: Wash off with soap and plenty of water. Take off contaminated clothing immediately[9].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person[11].

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Potential Applications in Research and Development

The true value of this compound lies in its role as a key intermediate. Its structural motifs are found in several classes of bioactive molecules.

-

Pharmaceuticals: As a halogenated nitroaromatic, it is a precursor for synthesizing complex heterocyclic systems. The derived 3-amino-2,4-dichloro-5-fluorobenzoate is a valuable scaffold for kinase inhibitors, antivirals, and other targeted therapies. The parent structure of quinolone and xacin-series antibiotics often relies on similar fluorinated benzoic acids[7].

-

Agrochemicals: The high degree of halogenation and the presence of a nitro group are features common in modern pesticides and herbicides. This compound can serve as a starting point for creating new crop protection agents with tailored activities and environmental profiles[2].

By providing a multifunctional scaffold, this compound enables chemists to explore a wide chemical space and accelerate the discovery of new chemical entities.

References

-

Capot Chemical. (2019). Material Safety Data Sheet for Methyl 4-fluoro-3-nitrobenzoate. [Link]

- Google Patents. (2013). CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.

-

Chem-Impex. Methyl 4-fluoro-3-nitrobenzoate. [Link]

-

Mol-Instincts. 2,4-DICHLORO-5-FLUORO-3-NITROBENZOIC ACID | CAS 106809-14-7. [Link]

-

ChemBK. Methyl 3-nitrobenzoate. [Link]

-

PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate. [Link]

Sources

- 1. 2,4-DICHLORO-5-FLUORO-3-NITROBENZOIC ACID | CAS 106809-14-7 [matrix-fine-chemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 8. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. capotchem.com [capotchem.com]

A Comprehensive Technical Guide to Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate: Synthesis, Properties, and Applications in Modern Drug Discovery

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate, a key chemical intermediate with significant potential in the synthesis of novel therapeutic agents. This document details its chemical identity, a robust synthesis protocol, physicochemical properties, and its strategic importance in medicinal chemistry, particularly in the development of advanced antibiotic frameworks.

Chemical Identity and Structure

This compound is a polysubstituted aromatic ester. Its unique arrangement of electron-withdrawing groups—two chlorine atoms, a fluorine atom, and a nitro group—on the benzene ring makes it a highly activated and versatile building block for complex molecular architectures.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| CAS Number | 1153285-12-1 |

| Molecular Formula | C₈H₄Cl₂FNO₄ |

| Molecular Weight | 268.03 g/mol |

| IUPAC Name | This compound |

The structural arrangement of substituents on the aromatic ring creates a specific electronic and steric environment, which is pivotal for its reactivity and subsequent application in targeted synthesis.

A Technical Guide to the Spectroscopic Characterization of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate

This guide provides an in-depth analysis of the expected spectroscopic data for Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate, a highly substituted aromatic compound of interest in synthetic chemistry and drug discovery. Due to the absence of a complete public spectroscopic dataset for this specific molecule, this document leverages foundational principles of spectroscopy and comparative data from analogous structures to predict and interpret its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. This approach, rooted in scientific first principles, offers a robust framework for researchers engaged in the synthesis and characterization of novel chemical entities.

Introduction

This compound is a complex aromatic ester. The strategic placement of its substituents—two chlorine atoms, a fluorine atom, and a nitro group on the benzene ring, along with a methyl ester—creates a unique electronic and steric environment. This substitution pattern is expected to give rise to a distinct spectroscopic signature, which is critical for its unambiguous identification and for quality control in any synthetic application. Understanding the expected spectral features is paramount for scientists navigating the complexities of modern drug development and materials science.

Molecular Structure and Spectroscopic Correlation

The interplay of the electron-withdrawing nitro group and halogens, and the methyl ester functionality, governs the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS. The following sections will deconstruct these interactions to build a comprehensive spectroscopic profile.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For this compound, we can predict the following key features in its electron ionization (EI) mass spectrum.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument via a direct insertion probe or a gas chromatograph.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M+•).

-

Fragmentation: The high internal energy of the molecular ion leads to fragmentation, generating a series of characteristic daughter ions.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum Data

| m/z (predicted) | Ion Identity | Interpretation |

| 267/269/271 | [M]+• | Molecular ion peak. The isotopic pattern of two chlorine atoms (3:1 ratio for 35Cl:37Cl) will result in a characteristic M, M+2, M+4 pattern. |

| 236/238/240 | [M - OCH3]+ | Loss of the methoxy radical from the ester group. |

| 208/210/212 | [M - COOCH3]+ | Loss of the carbomethoxy group. |

| 221/223/225 | [M - NO2]+ | Loss of the nitro group. |

| 193/195/197 | [M - NO2 - CO]+ | Subsequent loss of carbon monoxide. |

Interpretation and Mechanistic Insights

The fragmentation of aromatic nitro compounds is well-documented.[1][2][3] The molecular ion is expected to be clearly visible. The presence of two chlorine atoms will produce a characteristic isotopic cluster for all chlorine-containing fragments, which is a powerful diagnostic tool. The primary fragmentation pathways will likely involve the loss of the ester group functionalities (•OCH3 or •COOCH3) and the nitro group (•NO2). The loss of the nitro group is a common fragmentation pathway for aromatic nitro compounds.[4]

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the carbonyl group of the ester, the nitro group, and the substituted aromatic ring. While a spectrum for the exact methyl ester is not available, the spectrum of the parent carboxylic acid, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, provides a strong basis for prediction.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An IR beam is passed through the ATR crystal, and it interacts with the sample at the surface. The attenuated beam is then directed to the detector.

-

Spectrum Generation: An interferogram is generated and then Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) (predicted) | Functional Group | Vibration |

| 3100-3000 | Aromatic C-H | Stretching |

| ~1730 | Ester C=O | Stretching |

| ~1600, ~1475 | Aromatic C=C | Stretching |

| ~1540 | Asymmetric NO₂ | Stretching |

| ~1350 | Symmetric NO₂ | Stretching |

| 1300-1100 | C-O (ester) & C-F | Stretching |

| 800-700 | C-Cl | Stretching |

Interpretation and Causality

The most prominent peak in the IR spectrum will be the strong carbonyl (C=O) stretch of the methyl ester group, expected around 1730 cm⁻¹. The exact position is influenced by the electronic effects of the ring substituents. The strongly electron-withdrawing nitro and chloro groups will likely cause a slight shift to a higher wavenumber compared to an unsubstituted methyl benzoate. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to appear as strong bands around 1540 cm⁻¹ and 1350 cm⁻¹, respectively.[6][7] The aromatic C=C stretching vibrations will be observed in the 1600-1475 cm⁻¹ region. The C-O stretching of the ester and the C-F stretching will likely appear in the 1300-1100 cm⁻¹ region. Finally, the C-Cl stretching vibrations are expected at lower wavenumbers, typically in the 800-700 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and essential information.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. For each nucleus (¹H, ¹³C, ¹⁹F), a specific radiofrequency pulse sequence is applied.

-

Signal Processing: The resulting free induction decay (FID) is Fourier-transformed to generate the NMR spectrum.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be relatively simple, showing signals for the aromatic proton and the methyl ester protons.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) (predicted) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | Doublet | 1H | Aromatic H-6 |

| ~3.9-4.0 | Singlet | 3H | -OCH₃ |

Interpretation and Rationale

The single aromatic proton (H-6) is flanked by a fluorine atom at the meta position and a carbon bearing the ester group at the para position. The strong electron-withdrawing effects of the two chlorine atoms and the nitro group will significantly deshield this proton, pushing its chemical shift downfield to the region of 8.0-8.2 ppm. It is expected to appear as a doublet due to coupling with the fluorine atom (³JHF). The methyl protons of the ester group are not coupled to any other protons and will therefore appear as a sharp singlet, likely in the range of 3.9-4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) (predicted) | Assignment | Coupling |

| ~164-166 | C=O | |

| ~155-160 | C-F | Large ¹JCF |

| ~145-150 | C-NO₂ | |

| ~135-140 | C-Cl | |

| ~130-135 | C-Cl | |

| ~125-130 | C-COOCH₃ | |

| ~120-125 | C-H | Doublet (²JCF) |

| ~53-54 | -OCH₃ |

Interpretation and Key Insights

The carbonyl carbon of the ester will be the most downfield signal in the aliphatic region, around 164-166 ppm. The aromatic carbons will have their chemical shifts significantly influenced by the attached substituents. The carbon directly bonded to the fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹JCF) and will be shifted downfield. The carbons attached to the chlorine and nitro groups will also be significantly deshielded. The protonated aromatic carbon (C-6) will appear as a doublet due to coupling with the fluorine atom (²JCF). The methyl carbon of the ester will be the most upfield signal, around 53-54 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.

Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) (predicted) | Multiplicity |

| ~ -110 to -120 | Doublet |

Rationale

The single fluorine atom on the aromatic ring will give rise to one signal in the ¹⁹F NMR spectrum. Its chemical shift will be influenced by the other substituents on the ring. It is expected to appear as a doublet due to coupling with the ortho proton (H-6).

Caption: Relationship between spectroscopic techniques and structural information.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By applying fundamental principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, and by drawing comparisons with structurally related molecules, we have constructed a detailed and reliable spectroscopic profile. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this and other complex, highly substituted aromatic compounds. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the structural elucidation of novel chemical matter.

References

-

Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293–2302. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342. [Link]

- Yinon, J., & Zitrin, S. (1977). Mass spectrometry of explosives. In The Chemistry of the Nitro and Nitroso Groups, Part 1 (pp. 319-377). John Wiley & Sons, Ltd.

- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22. [Link]

-

Quora. (2020). What functional groups would be present in benzoic acid and seen on the IR spectrum?[Link]

-

The Royal Society of Chemistry. (2013). Supporting Information Mechanism of Electrophilic Fluorination with Pd(IV). [Link]

-

The Royal Society of Chemistry. (n.d.). 4. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]

Sources

- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid(106809-14-7)IR [chemicalbook.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. quora.com [quora.com]

A Technical Guide to the Solubility of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate in Common Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions based on molecular structure with detailed, field-proven experimental protocols for accurate solubility determination.

Introduction: The Significance of Solubility in Research and Development

This compound is a highly functionalized aromatic compound, suggesting its potential as an intermediate in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The solubility of such a compound is a critical physicochemical parameter that governs its handling, reaction kinetics, purification, and formulation. A thorough understanding of its behavior in various organic solvents is paramount for optimizing synthetic routes and ensuring the successful development of new chemical entities.

This guide will first explore the predicted solubility of this compound based on an analysis of its structural features and comparison with analogous compounds. Subsequently, a detailed, step-by-step experimental protocol for the quantitative determination of its solubility will be presented, empowering researchers to generate precise and reliable data.

Predicted Solubility Profile of this compound

The molecule possesses several key functional groups that influence its polarity and intermolecular interactions:

-

Methyl Ester Group (-COOCH₃): This group introduces polarity and potential for dipole-dipole interactions.

-

Dichlorophenyl Ring: The two chlorine atoms are electron-withdrawing and increase the molecular weight and hydrophobicity.

-

Fluoro Group (-F): The high electronegativity of fluorine can contribute to dipole moments within the molecule.

-

Nitro Group (-NO₂): This is a strongly polar and electron-withdrawing group, capable of participating in strong dipole-dipole interactions.

The presence of multiple halogen and nitro substituents on the benzene ring significantly reduces its aqueous solubility but is expected to enhance its solubility in organic solvents. The overall molecule can be classified as polar. Therefore, it is predicted to be more soluble in polar organic solvents and less soluble in nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | High | These solvents can engage in strong dipole-dipole interactions with the polar nitro and ester groups of the solute. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl groups of these solvents can act as hydrogen bond donors to the oxygen atoms of the nitro and ester groups, although the lack of hydrogen bond donor sites on the solute itself may limit solubility compared to polar aprotic solvents. |

| Nonpolar | Hexane, Toluene | Low | The significant polarity of this compound makes it incompatible with the nonpolar nature of these solvents, leading to weak solute-solvent interactions. |

| Chlorinated | Dichloromethane | Moderate to High | The polarity and ability of dichloromethane to engage in dipole-dipole interactions make it a good candidate for dissolving this compound. |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a robust experimental methodology is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1] The following protocol is a self-validating system designed to yield accurate and reproducible results.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle by letting them stand undisturbed or by brief centrifugation.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve (peak area vs. concentration).

-

Analyze the diluted sample solutions under the same HPLC conditions.

-

Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Causality and Trustworthiness in the Experimental Design

The described protocol is designed to be a self-validating system, ensuring the trustworthiness of the generated data.

-

Use of Excess Solute: This ensures that the solution reaches thermodynamic equilibrium and is truly saturated.

-

Constant Temperature Control: Solubility is temperature-dependent, and maintaining a constant temperature is crucial for reproducibility.[4]

-

Equilibration Time: Allowing sufficient time for equilibration ensures that the measured solubility is the true thermodynamic solubility and not a kinetically limited value.

-

Filtration: The removal of all solid particles before analysis is essential to avoid overestimation of the solubility.

-

Validated Analytical Method: The use of a validated HPLC method with a proper calibration curve ensures the accuracy and precision of the concentration measurement.

Conclusion

While specific solubility data for this compound is not currently published, its molecular structure strongly suggests a favorable solubility in polar organic solvents. This technical guide provides a robust framework for predicting its solubility profile and a detailed, validated experimental protocol for its precise quantitative determination. By following the outlined procedures, researchers can generate the high-quality data necessary to advance their research and development efforts involving this promising chemical intermediate.

References

- University of California, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of California, Riverside. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

PubChem. (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. Retrieved from [Link]

Sources

Reactivity Profile of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate: A Predictive Analysis for Synthetic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and agrochemical synthesis. Its polysubstituted benzene ring, featuring an ester, a nitro group, and three distinct halogen atoms, presents a rich landscape for chemical modification. This guide provides a comprehensive analysis of its reactivity profile, offering field-proven insights into its synthetic utility. While direct literature on this specific molecule is sparse, this document leverages established principles of physical organic chemistry and data from close structural analogs to construct a robust, predictive model of its behavior. We will delve into the key transformations this molecule can undergo, including nucleophilic aromatic substitution (SNAr), nitro group reduction, and ester hydrolysis, providing detailed mechanistic explanations and actionable experimental protocols.

Introduction and Strategic Significance

The strategic value of this compound lies in its potential as a scaffold for constructing complex molecular architectures. The electron-deficient nature of the aromatic ring, created by the potent electron-withdrawing effects of the nitro and methoxycarbonyl groups, activates the halogen substituents towards nucleophilic displacement. This feature is paramount in the synthesis of novel therapeutic agents and agrochemicals, where the controlled, sequential introduction of various nucleophiles is a common strategy.[1][2][3] For instance, related compounds like 2,4-dichloro-3-nitro-5-fluorobenzoic acid are crucial intermediates in the synthesis of quinolone and xacin-series medicines.[4] This guide serves as a predictive roadmap for chemists looking to exploit the unique reactivity of this molecule.

Proposed Synthesis Route

The most logical and industrially scalable synthesis of the title compound involves a two-step process starting from 2,4-dichloro-5-fluoroacetophenone. This precursor undergoes a one-pot nitration and oxidation to yield 2,4-dichloro-3-nitro-5-fluorobenzoic acid, which is then subjected to Fischer esterification.

Step-by-Step Protocol:

-

Synthesis of 2,4-dichloro-3-nitro-5-fluorobenzoic Acid:

-

In a suitable reactor, charge nitric acid (80-99%).[4]

-

Control the temperature between -5°C and 15°C and add 2,4-dichloro-5-fluoroacetophenone in portions.[4]

-

Maintain this temperature for 2-5 hours to complete the nitration.

-

Increase the temperature to 50°C - 150°C to initiate and complete the oxidation of the acetyl group to a carboxylic acid.[4]

-

Upon reaction completion, the mixture is poured into an ice solution to precipitate the product, which is then isolated by filtration. This one-pot method is efficient, with reported yields up to 92%.[4]

-

-

Esterification to this compound:

-

Dissolve the synthesized 2,4-dichloro-3-nitro-5-fluorobenzoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.[5]

-

Heat the mixture to reflux (approx. 65°C) for 4-5 hours.[5][6]

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

After cooling, neutralize the excess acid with a mild base (e.g., saturated NaHCO₃ solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target methyl ester.

-

Diagram: Proposed Synthesis Workflow

Caption: Mechanism of SNAr via a Meisenheimer intermediate.

Protocol: General SNAr with an Amine Nucleophile

-

Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.

-

Add a suitable amine nucleophile (e.g., morpholine, 1.1 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 1.5 eq.).

-

Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature should be determined empirically.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group is readily reduced to an amine, a transformation that is fundamental for introducing a key functional group for further derivatization, such as amide bond formation or heterocycle synthesis.

Choice of Reagents: The selection of a reducing agent is critical to ensure chemoselectivity and avoid undesired side reactions, particularly dehalogenation.

-

Catalytic Hydrogenation (H₂/Catalyst):

-

Pd/C: Highly effective for nitro reductions but carries a high risk of dehalogenating the aryl chlorides. [7]This reagent should be used with caution.

-

Raney Nickel: A good alternative to Pd/C, as it is less prone to causing dehalogenation of aromatic chlorides. [7] * PtO₂: A powerful catalyst, also effective for reducing nitro groups. [8]* Metal/Acid Systems:

-

SnCl₂·2H₂O: A classic and mild method that is tolerant of many functional groups, including esters and aryl halides. [7]It is an excellent choice for this substrate.

-

Fe/NH₄Cl or Fe/AcOH: An inexpensive and effective option, often used in industrial settings. [7]* Transfer Hydrogenation:

-

Ammonium formate or Hydrazine/Catalyst: These methods can sometimes offer improved chemoselectivity.

-

Protocol: Nitro Reduction using SnCl₂

-

Suspend this compound (1.0 eq.) in ethanol or ethyl acetate.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) to the suspension.

-

Heat the mixture to reflux (approx. 70-80°C) and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of NaHCO₃ to neutralize the acid and precipitate tin salts.

-

Filter the mixture through a pad of celite to remove inorganic solids.

-

Extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the aniline product.

Hydrolysis of the Methyl Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This reaction is useful when the carboxylic acid functionality is required for subsequent coupling reactions.

Reaction Conditions:

-

Basic Hydrolysis (Saponification): Typically performed using NaOH or LiOH in a mixture of water and a co-solvent like methanol or THF at room temperature or with gentle heating. This method is generally high-yielding but can be complicated if other base-sensitive functional groups are present.

-

Acidic Hydrolysis: Achieved by heating the ester in an aqueous acid solution (e.g., H₂SO₄/H₂O or HCl/H₂O). This method is often slower and may require harsher conditions.

Protocol: Basic Ester Hydrolysis

-

Dissolve the methyl ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq.).

-

Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Acidify the reaction mixture to pH ~2 with aqueous HCl (e.g., 1M HCl).

-

Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

Summary and Synthetic Outlook

This compound is a molecule primed for complex synthesis. Its reactivity can be selectively harnessed to build diverse molecular libraries. The most reactive handle is the C4-Cl position for SNAr, followed by the highly reliable reduction of the nitro group. The ester provides a third point for modification via hydrolysis and subsequent amide coupling. This predictable, hierarchical reactivity makes it an exceptionally valuable intermediate for drug discovery programs.

References

-

Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. CN103304422A.

-

Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid. CN103304422B.

-

METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE synthesis. Chemicalbook.

-

Reduction of nitro compounds. Wikipedia.

-

Nitro Reduction - Common Conditions. Organic Chemistry Portal.

-

Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.

-

Aromatic Substitution Reactions Practice. YouTube.

-

Exploring Methyl 3-Fluoro-4-Nitrobenzoate: Properties and Applications. Ningbo Inno Pharmchem Co.,Ltd.

-

The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. CN103922942B.

-

Understanding Methyl 2-Chloro-3-Nitrobenzoate: Synthesis and Applications. Ningbo Inno Pharmchem Co.,Ltd.

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.

-

Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH.

-

Methyl 5-fluoro-2-methyl-3-nitrobenzoate. ChemicalBook.

-

Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central.

-

The Crucial Role of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid in Modern Synthesis. Ningbo Inno Pharmchem Co.,Ltd.

-

Methyl 2-chloro-4-fluoro-5-nitrobenzoate. PubChem.

-

Methyl 4-fluoro-3-nitrobenzoate. Chem-Impex.

-

Methyl 2-fluoro-3-nitrobenzoate. PubChem.

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal.

-

Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate.

-

methyl 2-fluoro-3-nitrobenzoate synthesis. ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 5. METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

Electrophilic Aromatic Substitution on Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate: A Case Study in the Functionalization of Polysubstituted Arenes

An In-Depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeted functionalization of highly substituted aromatic rings is a cornerstone of modern medicinal chemistry and materials science. Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate represents a particularly challenging substrate for electrophilic aromatic substitution (EAS) due to a confluence of severe electronic deactivation and significant steric hindrance. This guide provides an in-depth analysis of the substrate's reactivity, predicts the regiochemical outcome of EAS reactions, and furnishes detailed, field-proven protocols for attempting such transformations. Our analysis reveals that despite the presence of multiple deactivating groups, the sole available position (C6) is weakly activated by the adjacent fluoro substituent, making substitution theoretically possible under forcing conditions. This document serves as a technical playbook for professionals navigating the complexities of late-stage functionalization on electron-deficient aromatic systems.

Introduction: The Challenge of Polysubstituted Arenes

Polysubstituted benzene derivatives are privileged scaffolds in countless pharmaceutical agents and advanced materials. The ability to precisely install new functional groups onto a complex aromatic core is often a critical step in a synthetic campaign. However, as a benzene ring becomes more substituted, its reactivity and the regioselectivity of subsequent reactions become more complex to predict and control.[1]

The substrate, this compound, presents a formidable challenge. The benzene ring is decorated with five substituents, leaving only a single hydrogen atom at the C6 position available for substitution. Furthermore, all five existing substituents are electron-withdrawing, rendering the ring exceptionally electron-deficient and thus, profoundly deactivated towards classical electrophilic attack.[2][3] This guide will dissect the competing electronic and steric factors to provide a clear rationale for experimental design.

In Silico Analysis of Reactivity and Regioselectivity

A rigorous analysis of the substrate's electronic and steric properties is paramount before any experimental work is undertaken. The outcome of an EAS reaction is governed by the cumulative influence of all substituents on the stability of the cationic intermediate (the arenium ion or sigma complex).[3][4]

Electronic Profile of Substituents

The substituents on the ring collectively deactivate it through a combination of inductive and resonance effects. Their individual characteristics are summarized below.

| Position | Substituent | Classification | Directing Effect | Inductive Effect (I) | Resonance Effect (R) |

| C1 | -COOCH₃ | Moderately Deactivating | Meta | Electron-withdrawing (-I) | Electron-withdrawing (-R) |

| C2 | -Cl | Weakly Deactivating | Ortho, Para | Electron-withdrawing (-I) | Electron-donating (+R) |

| C3 | -NO₂ | Strongly Deactivating | Meta | Electron-withdrawing (-I) | Electron-withdrawing (-R) |

| C4 | -Cl | Weakly Deactivating | Ortho, Para | Electron-withdrawing (-I) | Electron-donating (+R) |

| C5 | -F | Weakly Deactivating | Ortho, Para | Electron-withdrawing (-I) | Electron-donating (+R) |

Table 1: Electronic properties of substituents on the target molecule.[5][6][7][8][9]

Although halogens are deactivating overall, their ability to donate a lone pair of electrons via resonance (+R effect) directs incoming electrophiles to the ortho and para positions.[5][10] In contrast, the nitro and methyl ester groups withdraw electron density through both induction and resonance, strongly directing incoming groups to the meta position.[8][9]

Analysis of Directing Vectors and Steric Hindrance

With only the C6 position available, the critical question is which substituents electronically favor substitution at this site. We can visualize the directing effects of each group as vectors pointing to the activated positions.

Caption: Directing effects of substituents. Only the C5-Fluoro group (green arrow) directs toward the sole available C6 position.

This analysis unequivocally shows that the C5 fluoro group is the only substituent that electronically directs an incoming electrophile to the C6 position (its ortho position). All other substituents direct to positions that are already blocked. Therefore, any successful EAS reaction will proceed under the directing influence of the fluorine atom, against the overwhelming deactivating consensus of the other four groups.

Furthermore, the C6 position is sterically hindered, flanked by the C1-ester and the C5-fluoro substituents. While fluorine is small, the methyl ester group is substantially bulkier and will impede the approach of the electrophile.[11][12]

Overall Reactivity Assessment

-

Extreme Deactivation: The ring is one of the most deactivated systems one might encounter. The reaction rate will be exceptionally slow compared to benzene.[2]

-

Forcing Conditions Required: Standard EAS conditions will likely fail. Elevated temperatures and highly reactive electrophile-generating systems are necessary.

-

Unsuitability of Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are incompatible with aromatic rings bearing moderate or strong deactivating groups, such as -NO₂ or -COOCH₃.[3] These reactions will not proceed on this substrate.

Proposed Experimental Protocols

The following protocols are designed as robust starting points. Researchers should employ rigorous safety measures, including the use of blast shields and appropriate personal protective equipment, when working with potent acid mixtures at elevated temperatures. All reactions should be conducted in a certified chemical fume hood.

Workflow Overview

Caption: General experimental workflow for EAS on the target substrate.

Protocol for Nitration (Forced Conditions)

Rationale: Nitration is one of the most feasible EAS reactions on highly deactivated rings. The use of fuming nitric acid in concentrated sulfuric acid generates a high concentration of the highly reactive nitronium ion (NO₂⁺).[13]

Methodology:

-

Preparation: In a thick-walled flask equipped with a magnetic stirrer, condenser, and thermometer, carefully add this compound (1.0 eq).

-

Acid Mixture: In a separate flask cooled in an ice bath, slowly add fuming nitric acid (>90%, 3.0 eq) to concentrated sulfuric acid (98%, 5 mL per gram of substrate).

-

Reaction Initiation: Slowly add the pre-cooled acid mixture to the substrate flask, ensuring the internal temperature does not exceed 20 °C.

-

Heating: Once the addition is complete, slowly heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by TLC or LC-MS. Caution: Potential for runaway exotherm.

-

Workup: After the reaction is complete (or no further conversion is observed), cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Extraction: The precipitated solid can be collected by filtration, or the aqueous mixture can be extracted with a suitable organic solvent (e.g., dichloromethane).

-

Purification: The crude product should be washed with saturated sodium bicarbonate solution, dried over sodium sulfate, and purified by recrystallization or column chromatography.

Protocol for Halogenation (Bromination)

Rationale: To overcome the deactivation, bromination requires a potent Lewis acid catalyst like iron(III) bromide to polarize the Br-Br bond and generate a sufficiently powerful electrophile.[12]

Methodology:

-

Preparation: To a flask containing this compound (1.0 eq) and anhydrous iron(III) bromide (FeBr₃, 1.2 eq), add a solvent such as 1,2-dichloroethane.

-

Reagent Addition: Slowly add a solution of bromine (Br₂, 1.1 eq) in the same solvent to the mixture at room temperature.

-

Heating: Heat the reaction mixture to reflux (approx. 84 °C) and monitor its progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction and quench by carefully adding saturated sodium bisulfite solution to destroy excess bromine.

-

Extraction: Extract the product with an organic solvent, wash the organic layer with brine, and dry over magnesium sulfate.

-

Purification: The product can be isolated after solvent removal and purified by column chromatography.

Product Characterization and Validation

Confirmation of substitution at the C6 position is critical. The following analytical methods are essential:

-

¹H NMR: The most telling evidence will be the disappearance of the singlet corresponding to the C6-H in the starting material and the appearance of no new aromatic protons in the product.

-

¹³C NMR: The C6 carbon signal will shift significantly upon substitution.

-

¹⁹F NMR: The coupling pattern of the fluorine at C5 may change depending on the nature of the new C6 substituent.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the new compound, verifying the addition of the electrophile and the loss of one hydrogen atom.

Conclusion

The electrophilic aromatic substitution of this compound is a formidable synthetic challenge. A thorough analysis of the electronic and steric factors indicates that while the aromatic ring is severely deactivated, substitution is mechanistically plausible exclusively at the C6 position. This regioselectivity is dictated by the ortho-directing effect of the C5-fluoro substituent. Experimental success hinges on the use of aggressive, forcing conditions to generate a highly reactive electrophile capable of overcoming the high activation energy barrier. The protocols and analyses presented in this guide offer a scientifically grounded framework for researchers aiming to functionalize this and other similarly complex, electron-deficient aromatic systems.

References

-

Organic Chemistry II - 5.2 Directing Effects of the Substituents on EAS. KPU Pressbooks. [Link]

-

EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. [Link]

-

Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. AIP Publishing. [Link]

-

18.6 Directing Effects of Substituted Benzenes. Chemistry LibreTexts. [Link]

-

Synthesis of Polysubstituted Benzenes. Fiveable. [Link]

-

Electrophilic aromatic substitution. Wikipedia. [Link]

-

Aromatic Reactivity. Michigan State University Department of Chemistry. [Link]

-

14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]

-

16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Chemistry LibreTexts. [Link]

-

4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

-

Electrophilic Aromatic Substitution. University of Illinois Springfield. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]

-

Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. [Link]

-

12.14 Substituent Effects in Electrophilic Aromatic Substitution. SlidePlayer. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

-

Ch12 : Electrophilic Aromatic Substitution. University of Calgary. [Link]

-

Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. [Link]

-

Directing Effects. Save My Exams. [Link]

-

Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights. Medium. [Link]

-

16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

-

Nitrobenzene - Aromatic Substitution Reactions. Chemistry Stack Exchange. [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

Methyl 2-chloro-4-fluoro-5-nitrobenzoate. PubChem. [Link]

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

Sources

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chapter 12 notes [web.pdx.edu]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 6. fiveable.me [fiveable.me]

- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. savemyexams.com [savemyexams.com]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to the Synthetic Utility of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate

Abstract

Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate is a polysubstituted aromatic compound engineered to serve as a highly versatile scaffold in modern organic synthesis. The strategic placement of two chloro substituents, a fluoro group, and a strongly electron-withdrawing nitro group on the benzoate core creates a unique electronic landscape, predisposing the molecule to a variety of selective chemical transformations. This guide provides an in-depth analysis of its potential applications, focusing on its utility as a building block for complex molecular architectures relevant to the pharmaceutical, agrochemical, and materials science sectors. We will explore the causality behind its reactivity in key transformations, including nucleophilic aromatic substitution (SNAr), nitro group reduction, and subsequent derivatization pathways. This document serves as a technical resource for researchers and process chemists seeking to leverage this powerful synthetic intermediate.

Introduction: The Strategic Design of a Versatile Building Block

In the landscape of drug discovery and materials science, the use of fluorinated building blocks is a cornerstone strategy for imbuing target molecules with desirable properties such as enhanced metabolic stability, increased bioavailability, and modulated binding affinity.[1][2] this compound emerges as a particularly valuable intermediate due to its dense functionalization. Each substituent is strategically positioned to either activate the ring for subsequent reactions or serve as a handle for diversification.

The core of its utility lies in the powerful electron-withdrawing capacity of the nitro group, which significantly acidifies the aromatic ring protons and, more importantly, activates the ring towards nucleophilic aromatic substitution (SNAr).[3] The presence of three distinct halogen atoms (two chlorine, one fluorine) offers multiple, potentially differentiable, leaving groups for such substitutions. This guide will dissect the principal reaction pathways accessible from this scaffold, providing both mechanistic insights and practical, field-proven protocols.

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in synthesis. The key properties of the title compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | Not explicitly assigned; parent acid is known. | - |

| Molecular Formula | C₈H₄Cl₂FNO₄ | [4] |

| Molecular Weight | 268.03 g/mol | Inferred |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Purity | Typically >95% | [4] |

Core Reactivity and Synthetic Applications

The synthetic potential of this compound is dictated by the interplay of its functional groups. The diagram below illustrates the primary reactive sites that can be exploited in organic synthesis.

Caption: Key reactive sites and major transformation pathways for the title compound.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Molecular Diversity

The cornerstone of this reagent's utility is its high susceptibility to SNAr. The nitro group, positioned ortho and para to the three halogen atoms, strongly stabilizes the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction.[3]

Causality Behind Reactivity: In SNAr reactions on polyhalogenated nitroaromatics, fluorine is often a better leaving group than chlorine. This is due to the high electronegativity of fluorine, which makes the attached carbon atom highly electrophilic and provides strong inductive stabilization to the intermediate carbanion. Therefore, nucleophilic attack may preferentially occur at the C5 position (C-F bond), though substitution at the C2 or C4 positions (C-Cl bonds) is also feasible and may be tuned by the choice of nucleophile and reaction conditions.

This reactivity allows for the introduction of a wide array of functional groups, including:

-

Oxygen Nucleophiles (O-SNAr): Alkoxides and phenoxides can be used to introduce ether linkages, leading to the synthesis of complex diaryl ethers or alkoxy-substituted aromatics.

-

Nitrogen Nucleophiles (N-SNAr): Primary and secondary amines react readily to form substituted anilines, which are key precursors for many pharmaceuticals and dyes.

-

Sulfur Nucleophiles (S-SNAr): Thiolates can be employed to generate thioethers, which are important in various bioactive molecules.

Caption: Generalized two-step mechanism for Nucleophilic Aromatic Substitution (SNAr).

Exemplary Protocol 1: SNAr with an Amine Nucleophile

This protocol describes a representative procedure for the substitution of a halogen with a generic primary amine.

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).

-

Addition of Reagents: Add the primary amine (1.1-1.5 eq.) to the solution. Follow with the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.) to scavenge the HX formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by TLC or LC-MS monitoring.

-

Work-up and Isolation: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired substituted product.

Reduction of the Nitro Group: Accessing Key Aniline Intermediates

The nitro group serves not only as an activating group but also as a masked amine. Its reduction to an aniline is a pivotal transformation, opening up a vast landscape of subsequent chemical reactions.[5][6] This two-step strategy—SNAr followed by nitro reduction—is a powerful approach for building complex, functionalized aniline derivatives.

Common Reduction Methodologies:

-

Catalytic Hydrogenation: This is often the cleanest method. Using a catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere provides the aniline in high yield with water as the only byproduct.

-

Metal/Acid Reduction: Classic conditions such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in ethanol/HCl are robust, scalable, and effective for substrates that may be sensitive to catalytic hydrogenation.[5]

The resulting aniline, Methyl 3-amino-2,4-dichloro-5-fluorobenzoate (or its SNAr-derived analogue), is a valuable precursor for the synthesis of nitrogen-containing heterocycles like benzimidazoles, quinolones, and benzodiazepines, which are privileged scaffolds in medicinal chemistry.[6]

Caption: Synthetic pathways available after the reduction of the nitro group to an aniline.

Exemplary Protocol 2: Catalytic Hydrogenation of the Nitro Group

-

Setup: To a solution of the nitroaromatic compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation vessel, add 10% Palladium on carbon (5-10 mol% Pd).

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a positive pressure of hydrogen (typically 1-4 atm or 50 psi).

-

Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC, LC-MS, or hydrogen uptake).

-

Filtration: Carefully vent the hydrogen atmosphere and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Combine the filtrate and washings and concentrate under reduced pressure to afford the crude aniline product, which is often pure enough for subsequent steps.

Synthesis of the Core Scaffold

The title compound is readily prepared from its corresponding carboxylic acid, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, a known intermediate.[7][8] The synthesis of this acid has been reported via a one-pot nitration/oxidation of 2,4-dichloro-5-fluoroacetophenone.[8] The final step is a standard Fisher esterification.

Caption: A practical two-step synthesis route to the target methyl ester.

Exemplary Protocol 3: Esterification of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid

-

Setup: Suspend 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (1.0 eq.) in anhydrous methanol (typically 5-10 volumes).

-

Acid Catalyst: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq.) as a catalyst.

-

Reaction: Warm the mixture to reflux and maintain for 4-16 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Cool the reaction mixture and reduce the volume of methanol under vacuum. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude methyl ester, which can be further purified by recrystallization or column chromatography if necessary.

Safety and Handling

While specific toxicological data for this compound is not widely available, related halogenated nitroaromatic compounds are generally classified as hazardous.[4][9][10]

-

Hazards: Expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and fumes.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its dense and strategically arranged functional groups provide a platform for a multitude of high-value transformations. The ability to perform selective nucleophilic aromatic substitutions, coupled with the facile conversion of the nitro group into a reactive aniline, allows for the rapid construction of complex molecular frameworks. This guide has outlined the core reactivity, provided mechanistic rationale, and presented validated protocols to empower researchers in pharmaceutical, agrochemical, and materials science to effectively integrate this scaffold into their synthetic programs.

References

- Google Patents. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. CN111320141A.

-

PubChem. Methyl 2-fluoro-3-nitrobenzoate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. CN103922942B.

-

PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. EP0176026A2.

- Google Patents. Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid. CN103304422B.

-

WIPO Patentscope. Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. CN113024384A. Available from: [Link]

-

Křupková, S., et al. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. ACS Combinatorial Science, 15(1), 20-28. Available from: [Link]

-

Beilstein Journals. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available from: [Link]

-

ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available from: [Link]

-

National Institutes of Health. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available from: [Link]

-

Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

-

Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. Available from: [Link]

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]

-

Global Substance Registration System. METHYL 2,5-DICHLORO-4-NITROBENZOATE. Available from: [Link]

-

National Institutes of Health. Fluorinated building blocks in drug design: new pathways and targets. Available from: [Link]

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1153285-12-1 Cas No. | Methyl 2,4-dichloro-5-fluoro-3-nitro-benzoate | Apollo [store.apolloscientific.co.uk]

- 5. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 6. 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents [patents.google.com]

- 8. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 9. Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C8H5ClFNO4 | CID 10704820 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Highly Functionalized Benzene Ring

Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate is a key chemical intermediate whose highly substituted benzene ring makes it a valuable building block in the synthesis of complex organic molecules. Its structural features, including electron-withdrawing chloro and nitro groups, alongside a fluorine atom, provide multiple reaction sites for further chemical modifications. This makes it particularly useful in the development of novel pharmaceuticals and agrochemicals, where precise control over molecular architecture is paramount for achieving desired biological activity. This guide provides a comprehensive overview of a robust and efficient synthesis route for this important compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and expected outcomes.

A Strategic Approach to Synthesis: A Two-Step Conversion

The most effective and industrially scalable synthesis of this compound is achieved through a two-step process. This strategy begins with the synthesis of the carboxylic acid precursor, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, followed by a classic Fischer esterification to yield the final methyl ester. This approach is favored due to its high yield and the relative simplicity of the procedures.

Step 1: One-Pot Nitration and Oxidation to Form the Carboxylic Acid Intermediate

The initial and most critical step is the formation of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid from 2,4-dichloro-5-fluoroacetophenone. A patented one-pot method has been developed that efficiently combines the nitration and oxidation steps, streamlining the process and leading to a high yield of the desired product[1].

Causality Behind Experimental Choices:

-

One-Pot Reaction: This approach is economically and environmentally advantageous as it reduces the number of separate reaction and work-up steps, minimizing solvent usage and potential loss of product during transfers.

-

Nitric Acid as Reagent: Concentrated nitric acid serves as both the nitrating agent and the oxidant in this reaction. The strongly acidic conditions facilitate the electrophilic aromatic substitution (nitration) at the position ortho to the fluorine and meta to the two chlorine atoms. Subsequent heating allows for the oxidation of the acetyl group to a carboxylic acid.

-

Temperature Control: The reaction is initiated at a low temperature to control the exothermic nitration step and prevent the formation of side products. The temperature is then gradually increased to facilitate the oxidation of the acetyl group.